

KAF156 (Cipargamin): A Technical Deep Dive into its Discovery and Development

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Compound of Interest				
Compound Name:	Ganaplacide			
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Basel, Switzerland – November 19, 2025 – This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of KAF156, also known as cipargamin or **ganaplacide**. Developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV), KAF156 is a novel antimalarial compound belonging to the imidazolopiperazine class, currently in late-stage clinical development. It has demonstrated potent, fast-acting, and multi-stage activity against Plasmodium parasites, including artemisinin-resistant strains, positioning it as a critical next-generation therapeutic in the global fight against malaria.

Discovery and Initial Identification

KAF156 was identified through a high-throughput phenotypic screening of over two million compounds from the Novartis compound library.[1] The screening aimed to identify molecules with activity against the asexual blood stages of Plasmodium falciparum. The imidazolopiperazine scaffold, to which KAF156 belongs, emerged from an extensive lead-optimization program.[2] This discovery was part of a joint research program involving the Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research Foundation, and the Swiss Tropical and Public Health Institute, with support from the Wellcome Trust, the Singapore Economic Development Board, and MMV.[3][4]

Preclinical Development



Preclinical studies have demonstrated the multi-stage activity of KAF156, a promising attribute for a candidate antimalarial.[2][5][6]

In Vitro Activity

KAF156 has shown potent activity against various stages of the Plasmodium life cycle.

Table 1: In Vitro Activity of KAF156

Parameter	P. falciparum Strain/Stage	Value	Reference
IC50	Asexual blood stage (drug-sensitive & resistant)	6 - 17.4 nM	[7][8]
EC50	Asexual blood stage (3D7 strain)	10 nM	[2]
EC50	Liver stage (P. berghei)	10 nM	[2]
EC50	Stage V gametocytes (P. falciparum)	4 nM	[2]

In Vivo Efficacy

In vivo studies in murine models of malaria have confirmed the potent therapeutic and prophylactic activity of KAF156.

Table 2: In Vivo Efficacy of KAF156 in Mouse Models

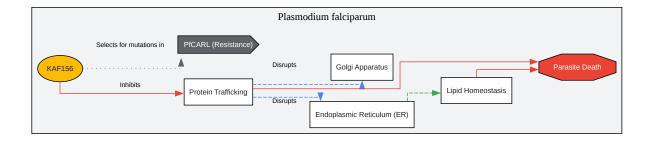


Parameter	Mouse Model	Value	Reference
ED50	P. berghei infected	0.6 mg/kg	[7][8]
ED90	P. berghei infected	0.9 mg/kg	[7][8]
ED99	P. berghei infected	1.4 mg/kg	[7][8]
Prophylactic Dose	Sporozoite challenge	10 mg/kg (single oral dose, fully protective)	[7][8]

Mechanism of Action

The precise mechanism of action of KAF156 is still under investigation, but it is known to be novel compared to existing antimalarials.[3] It is not a direct inhibitor of a single enzyme but appears to disrupt essential cellular processes in the parasite.

Studies have shown that KAF156 inhibits protein trafficking and leads to the expansion of the endoplasmic reticulum (ER) in the parasite.[9] Resistance to KAF156 is not associated with a single target mutation but rather with mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) gene.[4][10] pfcarl is now understood to be a multidrug-resistance gene rather than the direct target of KAF156.[11] Mutations in other genes, such as the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been linked to resistance, suggesting a complex mechanism involving protein and lipid biosynthesis or transport pathways.





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Figure 1: Proposed mechanism of action of KAF156 and the role of PfCARL in resistance.

Clinical Development

KAF156 has progressed through several phases of clinical trials, demonstrating a favorable safety profile and significant efficacy in patients with uncomplicated malaria. It is being developed in combination with a new, improved formulation of lumefantrine.[2][12][13]

Phase I and IIa Studies

Early clinical studies established the safety, tolerability, and pharmacokinetic profile of KAF156. A proof-of-concept Phase IIa study (NCT01753323) showed that KAF156 was fast-acting and potent against both P. vivax and P. falciparum, including artemisinin-resistant strains.[4][12]

Phase IIb Studies

A key Phase IIb study is evaluating various dosing combinations and schedules of KAF156 with lumefantrine in adults, adolescents, and children.[3][12] The aim is to identify a simple, ideally single-dose, curative regimen.

Table 3: Summary of Key Clinical Trial Results for KAF156



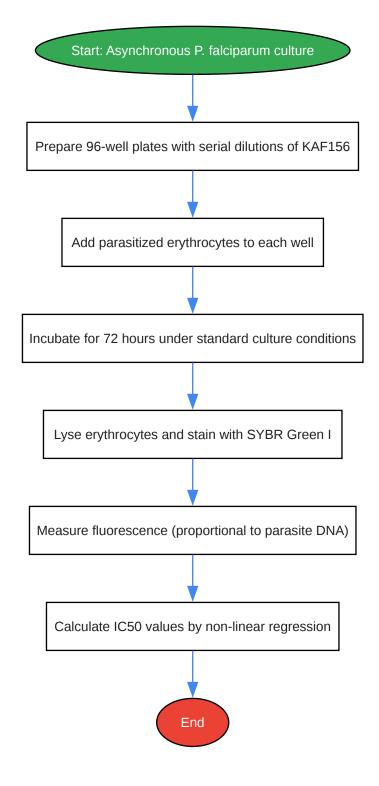
Trial Identifier	Phase	Treatment Regimen	Patient Population	Key Efficacy Endpoints	Reference
NCT0175332 3	lla	400 mg once daily for 3 days	Adults with uncomplicate d P. vivax or P. falciparum malaria	Rapid parasite clearance	[4][14]
NCT0175332 3	lla	800 mg single dose	Adults with uncomplicate d P. falciparum malaria	Assessed 28- day cure rate	[4][14]
Phase IIb	IIb	KAF156 + Lumefantrine (various doses/schedu les)	Adults, adolescents, and children with uncomplicate d malaria	To determine optimal dosing regimen	[3][12]

In the Phase IIa study, a 400 mg daily dose for three days resulted in rapid parasite clearance in patients with both P. vivax and P. falciparum malaria.[4][14] An 800 mg single dose was also evaluated to assess the potential for a single-dose cure.[4][14]

Experimental ProtocolsIn Vitro Susceptibility Assays

The in vitro activity of KAF156 against the asexual blood stages of P. falciparum is typically determined using a standardized 72-hour SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite proliferation.





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Figure 2: General workflow for the in vitro SYBR Green I-based parasite proliferation assay.

In Vivo Efficacy Studies (Mouse Model)



The standard 4-day suppressive test in P. berghei-infected mice is a common in vivo model to assess the efficacy of antimalarial compounds.

- Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.
- Dosing: Treatment with KAF156 or a vehicle control is initiated, typically 24 hours post-infection, and administered orally once daily for four consecutive days.
- Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- Endpoint: The mean percent reduction in parasitemia in the treated group compared to the control group is calculated to determine the effective dose (ED50, ED90, ED99).

Conclusion and Future Directions

KAF156 represents a significant advancement in the field of antimalarial drug development. Its novel mechanism of action, multi-stage activity, and efficacy against resistant parasites underscore its potential to become a cornerstone of future malaria treatment and elimination strategies. Ongoing and planned clinical trials will further define its role in combination therapy for uncomplicated and potentially severe malaria. The development of a simple, single-dose regimen would be a transformative tool in the global effort to eradicate this devastating disease.

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